molecular formula C14H19N3O B11404279 1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11404279
M. Wt: 245.32 g/mol
InChI Key: RVTSQROEHSKZIG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The presence of cyclohexyl and methyl groups at specific positions on the ring structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl hydrazine with 4,6-dimethyl-3-pyridinecarboxaldehyde under acidic conditions to form the desired pyrazolopyridine structure . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the ring structure are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated ring structures.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl acetic acid: Similar structure with an acetic acid group.

    6-(Pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine: Similar pyrazolopyridine structure with different substituents.

Uniqueness: 1-Cyclohexyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to the specific positioning of the cyclohexyl and methyl groups, which influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-cyclohexyl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C14H19N3O/c1-9-8-10(2)15-13-12(9)14(18)16-17(13)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,18)

InChI Key

RVTSQROEHSKZIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2C3CCCCC3)C

Origin of Product

United States

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